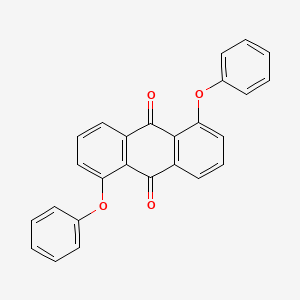

1,5-Diphenoxyanthraquinone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-diphenoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O4/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNYYYXHQZHEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-21-3 | |

| Record name | 1,5-Diphenoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,5-diphenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diphenoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-diphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-diphenoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 1,5 Diphenoxyanthraquinone

Direct Synthesis Approaches to 1,5-Diphenoxyanthraquinone

The construction of this compound can be achieved through several synthetic strategies, primarily involving the formation of the anthraquinone (B42736) core or the direct substitution onto a pre-existing anthraquinone skeleton.

Nucleophilic Aromatic Substitution Strategies in Anthraquinone Synthesis

The most prevalent method for synthesizing this compound involves a nucleophilic aromatic substitution (SNA_r) reaction. This approach typically utilizes a di-substituted anthraquinone bearing leaving groups at the 1 and 5 positions, which are then displaced by a phenoxide nucleophile.

A common precursor for this reaction is a mixture of 1,5-dinitroanthraquinone (B1294578) and 1,8-dinitroanthraquinone. google.com This mixture is reacted with potassium phenate, generated in situ from phenol (B47542) and potassium hydroxide. google.com The reaction is typically carried out in a high-boiling aromatic solvent such as p-xylene (B151628) at elevated temperatures (120-135 °C). google.com The dinitroanthraquinone isomers undergo nucleophilic substitution where the nitro groups are replaced by phenoxy groups, yielding a mixture of this compound and 1,8-diphenoxyanthraquinone. google.com

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provides another route. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst. wikipedia.org While traditionally requiring high temperatures and stoichiometric copper, modern variations utilize soluble copper catalysts with ligands, making the reaction more efficient. wikipedia.orgnih.gov For the synthesis of this compound, 1,5-dichloroanthraquinone (B31372) or 1,5-dibromoanthraquinone (B1269914) would be reacted with phenol in the presence of a copper catalyst and a base.

The reactivity of aryl halides in S_NAr reactions is influenced by the nature of the halogen and the presence of electron-withdrawing groups. libretexts.org Generally, aryl fluorides are the most reactive, followed by chlorides, bromides, and iodides. youtube.com The presence of the carbonyl groups on the anthraquinone ring activates the halide positions towards nucleophilic attack.

| Precursor | Reagents | Solvent | Temperature (°C) | Product(s) | Yield |

| 1,5-/1,8-Dinitroanthraquinone Mixture | Phenol, Potassium Hydroxide | p-Xylene | 125-130 | 1,5- and 1,8-Diphenoxyanthraquinone | 99.49% (pure) |

| 1,5-Dichloroanthraquinone | Phenol, Copper Catalyst, Base | High-boiling polar solvent | High | This compound | Varies |

Table 1: Representative conditions for the synthesis of this compound via Nucleophilic Aromatic Substitution.

Cycloaddition Reactions for Anthraquinone Framework Construction

The anthraquinone framework itself can be constructed through various cycloaddition reactions, which can be adapted to produce substituted derivatives. The Diels-Alder reaction is a powerful tool for forming the core structure. royalsocietypublishing.orgoup.comoup.com This [4+2] cycloaddition typically involves a naphthoquinone derivative as the dienophile and a substituted butadiene as the diene. royalsocietypublishing.org Subsequent oxidation of the resulting cycloadduct leads to the aromatic anthraquinone system. To obtain a 1,5-disubstituted pattern, appropriately substituted dienes and dienophiles would be required.

Another approach is the [2+2+2] cycloaddition of alkynes. beilstein-journals.orgmdpi.comresearchgate.net For instance, an iridium-catalyzed cycloaddition of a 1,2-bis(propiolyl)benzene derivative with an alkyne can yield polysubstituted anthraquinones in good yields. mdpi.comresearchgate.net By carefully selecting the starting materials, this method can provide access to specifically substituted anthraquinones.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Diels-Alder | Naphthoquinone and Butadiene | Heat, then oxidative dehydrogenation | Anthraquinone |

| [2+2+2] Cycloaddition | 1,2-Bis(propiolyl)benzene and Alkyne | Iridium complex (e.g., [Ir(cod)Cl]₂) | Substituted Anthraquinone |

Table 2: Cycloaddition strategies for the synthesis of the anthraquinone framework.

Oxidation and Aromatization Pathways in Anthracene-to-Anthraquinone Conversions

The oxidation of a correspondingly substituted anthracene (B1667546) is a fundamental method for preparing anthraquinones. wikipedia.org For the synthesis of this compound, one would start with 1,5-diphenoxyanthracene. The oxidation can be carried out using various oxidizing agents, with chromium(VI) compounds being traditionally used in industrial processes. wikipedia.org A laboratory-scale procedure might employ ammonium (B1175870) cerium(IV) nitrate (B79036) in a mixture of tetrahydrofuran (B95107) and water. oc-praktikum.de

In biosynthetic pathways, enzymatic oxidation cascades have been identified that convert anthracene derivatives to anthraquinones. nih.govnih.gov For example, a two-enzyme system involving a monooxygenase and a cofactor-free enzyme can catalyze the transformation of a δ-thiolactone anthracene to a hydroxyanthraquinone. nih.govnih.gov While not a direct synthetic route for this compound, these enzymatic strategies highlight novel approaches to anthraquinone formation.

This compound as a Precursor in Functional Material Synthesis

The stable and planar structure of this compound, along with the potential for further functionalization, makes it an attractive precursor for the development of functional materials.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration for Dinitroanthraquinone Derivatives)

The phenoxy groups attached to the anthraquinone core are activating and direct incoming electrophiles to the ortho and para positions of the phenoxy rings. One of the key electrophilic aromatic substitution reactions is nitration. The nitration of anthraquinone itself can lead to a mixture of dinitroanthraquinone isomers, including the 1,5- and 1,8-isomers. prepchem.comgoogle.com The separation of these isomers can be challenging. justia.com

However, by starting with this compound, the nitration would be expected to occur on the electron-rich phenoxy rings rather than the deactivated anthraquinone core. This would lead to dinitro-1,5-diphenoxyanthraquinone derivatives, with the nitro groups positioned on the terminal phenyl rings. The exact position of nitration would depend on the reaction conditions and the directing effects of the ether linkage. These nitrated derivatives can then serve as monomers for further polymerization or as intermediates for the synthesis of other functional molecules.

Derivatization for Polymeric Architectures (e.g., Polyurethane Integration)

The anthraquinone moiety can be incorporated into polymer backbones to impart specific properties such as color, redox activity, and thermal stability. researchgate.net Polyurethanes are a versatile class of polymers, and incorporating anthraquinone units can lead to novel materials. rsc.org

One strategy involves creating an anthraquinone-based diol. For instance, this compound could be functionalized with hydroxyl groups on the terminal phenyl rings. This diol can then be copolymerized with a diisocyanate, such as isophorone (B1672270) diisocyanate (IPDI), and a chain extender like ethylene (B1197577) glycol to form a polyurethane with anthraquinone moieties in the main chain. researchgate.net Such polymers can exhibit interesting electrochromic properties. researchgate.net

Alternatively, anthraquinone derivatives can be covalently bonded to polyurethane chains. rsc.org This can be achieved by synthesizing an anthraquinone chromophore with reactive groups that can participate in the polyurethane formation. These dye-bonded polyurethanes can be used for coloring and finishing textiles, offering improved colorfastness. rsc.org

| Functionalization | Reactants | Resulting Material | Potential Application |

| Nitration | This compound, Nitrating Agent | Dinitro-1,5-diphenoxyanthraquinone | Monomer for polymers, Intermediate |

| Polyurethane Integration | Hydroxylated this compound, Diisocyanate, Diol | Anthraquinone-containing Polyurethane | Electrochromic devices, Functional coatings |

Table 3: Functionalization of this compound for materials synthesis.

Mechanistic Investigations of Chemical Transformations

The study of how this compound transforms into its derivatives is a nuanced field, primarily leaning on theoretical and indirect observational methods. Understanding the precise sequence of bond-breaking and bond-forming events, along with the energetic favorability of these processes, is key to controlling reaction outcomes and designing new synthetic pathways.

Reaction Pathway Elucidation using Spectroscopic and Computational Techniques.

The identification of transient intermediates and the mapping of reaction coordinates for transformations involving this compound would employ a synergistic approach, combining real-time observation with theoretical modeling.

Spectroscopic techniques are indispensable for detecting and characterizing the species that exist during a chemical reaction. For anthraquinone derivatives, methods such as time-resolved UV-Visible spectroscopy can monitor the appearance and disappearance of colored intermediates. For instance, in photochemical reactions of anthraquinones, transient radical species can be detected, and their spin states (singlet or triplet) can be distinguished, revealing that different spin states may lead to different products. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to analyze stable intermediates or final products, providing structural confirmation.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms that are difficult to observe experimentally. acs.org DFT calculations allow researchers to model the potential energy surface of a reaction, identifying the structures of transition states and intermediates. acs.org This approach can predict the most likely reaction pathway by comparing the activation energies of different possible routes. For example, in the study of other anthraquinone derivatives, DFT has been used to calculate redox potentials and to understand how substituents influence the electronic structure and reactivity of the anthraquinone core. nih.govjcesr.org These computational models can also simulate spectroscopic properties, which helps in assigning experimental signals to specific molecular structures. rsc.org

Illustrative Example of a Computational Approach

To illustrate how computational chemistry could be applied, consider a hypothetical nucleophilic substitution reaction on this compound. DFT calculations could model the approach of the nucleophile, the formation of an intermediate complex (like a Meisenheimer complex), and the departure of the phenoxy leaving group. The calculated energies for these steps would reveal the reaction's profile.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Initial state: this compound + Nucleophile |

| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the formation of the intermediate complex. |

| 3 | Intermediate | -5.8 | A stabilized intermediate complex is formed. |

| 4 | Transition State 2 (TS2) | +10.5 | Energy barrier for the expulsion of the leaving group. |

| 5 | Products | -12.1 | Final state: Substituted anthraquinone + Phenoxide |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from computational studies.

Kinetic and Thermodynamic Aspects of Derivative Formation.

Kinetic and thermodynamic studies provide quantitative data on the speed and energetic feasibility of a reaction, respectively. Together, they offer a complete picture of why a particular product is formed.

Thermodynamic analysis focuses on the energy difference between reactants and products, determining the position of equilibrium. Computational methods are frequently used to calculate the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for a reaction. nih.gov A negative ΔG° indicates a spontaneous reaction. In some cases, a reaction may be kinetically slow (high activation energy) but thermodynamically favorable. Conversely, a kinetically fast reaction might lead to a less stable, "kinetically controlled" product, which could potentially rearrange to a more stable "thermodynamically controlled" product over time or at higher temperatures. rsc.org

Illustrative Kinetic and Thermodynamic Data

The following table illustrates the kind of kinetic and thermodynamic data that would be sought for a hypothetical derivatization of this compound.

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 75 kJ/mol | Energy barrier that must be overcome for the reaction to occur. |

| Rate Constant (k) at 298 K | 1.2 x 10-4 M-1s-1 | Indicates the rate of the reaction at a specific temperature. |

| Enthalpy Change (ΔH°) | -45 kJ/mol | The reaction is exothermic, releasing heat. |

| Entropy Change (ΔS°) | -20 J/mol·K | The products are more ordered than the reactants. |

| Gibbs Free Energy Change (ΔG°) | -39.04 kJ/mol | The reaction is spontaneous under standard conditions. |

Note: The data in this table is hypothetical and for illustrative purposes only.

By combining these approaches, a comprehensive mechanistic understanding of the chemical transformations of this compound could be developed, enabling the prediction of its behavior and the strategic design of new, valuable derivatives.

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on “this compound.” The necessary experimental data for the specific spectroscopic and photophysical characterization outlined in the prompt is not available in the public domain for this particular compound.

Searches for Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, Ultraviolet-Visible (UV-Vis) absorption profiles, fluorescence spectroscopy, photoluminescence quantum yield, and data on solvatochromic or thermochromic effects for this compound did not yield specific results. While data exists for structurally related anthraquinone derivatives, the strict requirement to focus solely on this compound and to provide detailed, data-driven content for each specified subsection cannot be met. Therefore, the creation of a scientifically accurate and informative article adhering to the provided outline is not feasible at this time.

Advanced Spectroscopic Characterization and Photophysical Investigations of 1,5 Diphenoxyanthraquinone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. slideshare.netresearchgate.net

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments

While specific experimental spectra for 1,5-diphenoxyanthraquinone are not widely published, the expected chemical shifts and signal multiplicities can be predicted based on the molecule's structure and data from analogous anthraquinone (B42736) and phenoxy compounds.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the anthraquinone core and the pendant phenoxy groups. Due to the molecule's C2 symmetry, the number of unique proton signals will be less than the total number of protons. The protons on the anthraquinone core (H-2, H-3, H-6, H-7) and the phenoxy rings (ortho, meta, para) are expected to appear in the aromatic region (typically 6.5-8.5 ppm). tsijournals.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. youtube.com The carbonyl carbons (C-9, C-10) of the anthraquinone core are expected to resonate significantly downfield (180-190 ppm). The carbons bearing the phenoxy groups (C-1, C-5) and other carbons of the anthraquinone and phenoxy rings will appear at distinct shifts in the aromatic region (110-160 ppm), influenced by the electron-withdrawing nature of the carbonyls and the electron-donating effect of the ether linkages. researchgate.net

Predicted ¹H NMR Spectral Data for this compound This table is based on theoretical predictions and data from analogous compounds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.0 - 8.3 | Doublet of doublets | 2H | H-4, H-8 |

| 7.7 - 7.9 | Triplet | 2H | H-3, H-7 |

| 7.4 - 7.6 | Triplet | 4H | H-meta (phenoxy) |

| 7.2 - 7.4 | Triplet | 2H | H-para (phenoxy) |

| 7.0 - 7.2 | Doublet of doublets | 2H | H-2, H-6 |

| 6.9 - 7.1 | Doublet | 4H | H-ortho (phenoxy) |

Predicted ¹³C NMR Spectral Data for this compound This table is based on theoretical predictions and data from analogous compounds.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 182 - 184 | C-9, C-10 |

| 158 - 160 | C-1, C-5 |

| 155 - 157 | C-ipso (phenoxy) |

| 135 - 137 | C-4a, C-9a |

| 133 - 135 | C-8a, C-10a |

| 130 - 132 | C-para (phenoxy) |

| 125 - 127 | C-meta (phenoxy) |

| 122 - 124 | C-3, C-7 |

| 120 - 122 | C-ortho (phenoxy) |

| 119 - 121 | C-4, C-8 |

| 117 - 119 | C-2, C-6 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to understand spatial relationships, two-dimensional (2D) NMR experiments are essential. walisongo.ac.idcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY spectra would show cross-peaks connecting adjacent protons on the anthraquinone rings (e.g., H-2 with H-3, H-3 with H-4) and on the phenoxy rings (e.g., ortho-H with meta-H, meta-H with para-H). This confirms the connectivity within each aromatic system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C). creative-biostructure.com Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing definitive C-H assignments. This is invaluable for distinguishing between the numerous aromatic C-H pairs in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over 2-4 bonds). emerypharma.com It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For instance, correlations would be expected from the anthraquinone protons (e.g., H-2, H-4) to the carbonyl carbons (C-9, C-10) and the carbons involved in the ether linkage (C-1, C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. creative-biostructure.com NOESY is particularly useful for determining the preferred conformation of the phenoxy groups relative to the anthraquinone plane. Cross-peaks between the ortho-protons of the phenoxy rings and the H-2/H-6 or H-4/H-8 protons of the anthraquinone core would provide direct evidence of their spatial proximity and help define the molecule's three-dimensional structure. researchgate.net

Advanced X-ray Spectroscopic Methods for Electronic and Coordination Structures

X-ray spectroscopy provides powerful insights into the electronic structure of molecules by probing core-level electron transitions. These techniques are element-specific and sensitive to the chemical environment (e.g., oxidation state, ligand identity) of the absorbing atom. uu.nl

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy. nih.govresearchgate.net When the incident X-ray energy matches the binding energy of a core electron (like a 1s electron of carbon or oxygen), the electron is excited to an unoccupied state, causing a sharp increase in absorption known as an absorption edge. The fine structure near this edge (X-ray Absorption Near-Edge Structure, or XANES) is highly sensitive to the electronic structure, oxidation state, and local coordination geometry of the absorbing atom. omlc.org

For this compound, XAS at the oxygen K-edge could differentiate between the two types of oxygen atoms: the carbonyl oxygens and the ether-linked phenoxy oxygens. The precise energy and shape of the absorption edge would reflect the different chemical bonding and electron density at these sites. Similarly, analysis at the carbon K-edge could provide information on the hybridization (sp² character) and bonding environment of the various carbon atoms in the aromatic rings. researchgate.net

X-ray Emission Spectroscopy (XES)

X-ray Emission Spectroscopy (XES), also known as X-ray Fluorescence (XRF), is a complementary technique to XAS. youtube.comsemanticscholar.org Following the creation of a core-hole by an incident X-ray (as in XAS), an electron from a higher energy level fills this hole, emitting an X-ray photon in the process. The energy of this emitted photon is the difference between the two electronic levels involved. uu.nl

XES probes the occupied electronic states and can provide detailed information about the character of molecular orbitals, including the nature of ligand-metal bonds in organometallic compounds or, in this case, the bonding between the anthraquinone core and the phenoxy substituents. By analyzing the emission resulting from transitions into the oxygen 1s core-hole, one could characterize the molecular orbitals involving oxygen lone pairs and their participation in the π-system of the molecule.

Time-Resolved and Ultrafast Photophysical Studies

Time-resolved spectroscopic techniques are employed to study the fate of a molecule after it absorbs light, tracking the dynamic processes of the excited states on timescales ranging from femtoseconds to milliseconds. These studies are crucial for understanding fluorescence, phosphorescence, intersystem crossing, and photochemical reactivity.

For this compound, which contains a chromophore known for rich photochemistry, ultrafast techniques like transient absorption spectroscopy and time-resolved fluorescence would be particularly revealing.

Transient Absorption Spectroscopy: In this pump-probe experiment, an initial laser pulse (the "pump") excites the molecule. A second, delayed pulse (the "probe") measures the absorption spectrum of the excited species. By varying the delay time between the pump and probe, one can track the formation and decay of short-lived intermediates like singlet excited states (S₁), triplet excited states (T₁), and radical ions. This would allow for the determination of the lifetimes of these states and the rate constants for processes like intersystem crossing (S₁ → T₁).

Time-Resolved Fluorescence: This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light. researchgate.net The fluorescence lifetime (τf) is a key parameter indicating how long the molecule remains in its lowest singlet excited state (S₁). For anthraquinone derivatives, fluorescence quantum yields are often low due to efficient intersystem crossing to the triplet state. Studies on the related 1,5-diaminoanthraquinone (B86024) have shown that solvent polarity and hydrogen bonding capabilities can significantly affect the fluorescence properties and excited-state dynamics. Similar investigations on this compound would elucidate the influence of the bulky, polarizable phenoxy groups on the deactivation pathways of the excited state.

Excited State Dynamics and Lifetimes (e.g., Intersystem Crossing Rates, Triplet States)

The photophysical behavior of anthraquinones is dominated by the dynamics of their excited singlet (S₁) and triplet (T₁) states. Upon photoexcitation, the molecule is promoted to an excited singlet state. From here, it can relax through several pathways, including fluorescence (emission of a photon from S₁) or a non-radiative transition to a triplet state, known as intersystem crossing (ISC). wikipedia.org For most anthraquinone derivatives, ISC is a highly efficient process.

Intersystem Crossing (ISC) and Triplet State Formation:

The efficiency of intersystem crossing is a critical parameter that dictates the population of the triplet state. In many organic molecules, ISC is facilitated when the vibrational levels of the singlet and triplet excited states overlap. etnalabs.com For anthraquinones, the presence of a carbonyl group and the potential for n→π* transitions often leads to efficient ISC.

Studies on structurally related amino-substituted anthraquinones provide valuable insights. For instance, diamino-substituted anthraquinone derivatives have been shown to exhibit significant ISC efficiency, with singlet oxygen quantum yields (a measure of triplet state formation) reaching up to 33.3%. In contrast, monoamino-substituted versions show negligible ISC. ifmmi.com This suggests that the substitution pattern is a key determinant of triplet state population. For this compound, the two phenoxy groups, acting as electron-donating substituents, are expected to influence the electronic structure and promote efficient ISC, similar to diamino derivatives.

Triplet State Lifetimes:

Once populated, the triplet state has a significantly longer lifetime than the singlet state, typically on the order of microseconds in solution at room temperature. etnalabs.comrsc.org The lifetime of the triplet state is sensitive to its electronic character (n,π* versus π,π) and its environment. Research on amino-substituted anthraquinones has revealed triplet state lifetimes of approximately 2.5 µs. ifmmi.com This relatively short lifetime was attributed to the n–π character of the lowest triplet state (T₁). ifmmi.com Similarly, for unsubstituted anthraquinone, the triplet lifetime in benzene (B151609) is around 180 ns. rsc.org It is reasonable to hypothesize that this compound would also possess a triplet state with a lifetime in the microsecond range, influenced by the electronic contributions of the phenoxy groups.

Table 1: Comparative Photophysical Data of Substituted Anthraquinones

| Compound | ISC Efficiency (Singlet Oxygen Quantum Yield, ΦΔ) | Triplet State Lifetime (τT) | Reference(s) |

|---|---|---|---|

| Diamino-substituted AQs | up to 33.3% | ~2.5 µs | ifmmi.com |

| Monoamino-substituted AQs | Negligible | - | ifmmi.com |

| Anthraquinone | - | 180 ns (in benzene) | rsc.org |

| 2-Piperidinoanthraquinone | - | Long-lived | rsc.org |

| 1,8-Dichloroanthraquinone (1,8-DCAQ) | - | T₂(nπ) to T₁(ππ) IC: 700-750 ps | ias.ac.in |

| 1,8-Dibromoanthraquinone (1,8-DBAQ) | - | T₂(nπ) to T₁(ππ) IC: 70-110 ps | ias.ac.in |

Note: Data for this compound is not directly available and is inferred from related structures. AQ = Anthraquinone; IC = Internal Conversion.

Photoinduced Electron and Energy Transfer Mechanisms

The excited states of anthraquinone derivatives are potent oxidants and can readily participate in photoinduced electron transfer (PET) and energy transfer processes.

Photoinduced Electron Transfer (PET):

Upon excitation, an electron is promoted to a higher energy orbital, making the molecule both a better electron donor (from the excited state) and a better electron acceptor (at the vacancy left in the lower orbital). nist.gov The triplet state of anthraquinones is a particularly effective participant in PET reactions.

Studies on various anthraquinones (XAQ) in the presence of an electron donor like triethylamine (B128534) (TEA) have demonstrated that electron transfer occurs from the ground-state TEA to the triplet excited state of the anthraquinone. ias.ac.in This process leads to the formation of an exciplex, [³(XAQ⁻-TEA⁺)*], which then evolves into a contact ion pair consisting of the anthraquinone radical anion (XAQ⁻•) and the triethylamine radical cation (TEA⁺•). ias.ac.in

The solvent polarity plays a crucial role in the dynamics of PET. In non-polar solvents like toluene, the formation of free ions is generally not observed. However, in polar solvents such as acetonitrile (B52724), the formation of free anthraquinone radical anions via the triplet state is a documented process. ias.ac.in It has also been observed that in some halogenated anthraquinones, electron transfer can even occur from a higher-lying second excited triplet state (T₂). ias.ac.in Given the electron-donating nature of the phenoxy groups, this compound is expected to be a good electron acceptor in its excited state, readily participating in PET with suitable electron donors.

Photoinduced Energy Transfer:

Besides electron transfer, the triplet excited state of anthraquinones can undergo energy transfer to other molecules, a process critical in photosensitization. A classic example is the transfer of energy from the triplet sensitizer (B1316253) to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer process generates highly reactive singlet oxygen (¹O₂), a key species in photodynamic therapy and photooxidation reactions. ifmmi.com The efficiency of this process is directly related to the quantum yield of triplet state formation. As diamino-AQs show decent singlet oxygen quantum yields, it is plausible that this compound could also act as an efficient photosensitizer for singlet oxygen generation. ifmmi.com

Table 2: Key Species in Photoinduced Processes of Anthraquinone Systems

| Process | Key Reactant(s) | Intermediate(s) | Product(s) | Solvent/Condition Dependence | Reference(s) |

|---|---|---|---|---|---|

| Photoinduced Electron Transfer | ³(XAQ)*, Triethylamine (TEA) | [³(XAQ⁻-TEA⁺)*] (Exciplex) |

XAQ⁻• (Radical anion), TEA⁺• (Radical cation) | Occurs via T₁ in non-polar solvents; can occur via T₁ and T₂ in polar solvents like acetonitrile. | ias.ac.in |

| Photoinduced Energy Transfer | ³(XAQ)*, ³O₂ (Molecular Oxygen) | - | XAQ (Ground state), ¹O₂ (Singlet Oxygen) | Dependent on triplet state formation efficiency. | ifmmi.com |

Note: XAQ represents a generic anthraquinone derivative.

Electrochemical Behavior and Redox Chemistry of 1,5 Diphenoxyanthraquinone and Anthraquinone Analogues

Cyclic Voltammetry (CV) and Voltammetric Characterization

Cyclic voltammetry is a key technique used to investigate the redox behavior of anthraquinone (B42736) derivatives. nih.gov It provides valuable information about reduction and oxidation potentials, the stability of redox species, and the kinetics of electron transfer processes.

Characterization of Reversible and Irreversible Redox Processes

Anthraquinone and its derivatives typically undergo two successive one-electron reductions, first forming a radical anion (AQ•−) and then a dianion (AQ2−). nih.gov The reversibility of these processes is a critical factor for applications such as rechargeable batteries. For many anthraquinone derivatives, these reduction steps are reversible. nih.gov

However, the nature of the substituents can influence the reversibility. For instance, studies on certain anthraquinone derivatives have shown that while the reduction processes are reversible, oxidation at higher potentials can be irreversible and may not lead to electropolymerization as might be expected. nih.gov In the case of dihydroxyanthraquinone (DHAQ) isomers, the position of the hydroxyl groups significantly impacts the electrochemical reversibility, with the 1,8-DHAQ isomer showing the highest redox reversibility. researchgate.net Conversely, some derivatives like 1,4-dihydroxyanthraquinone-2,3-dimethylsulfonic acid (DHAQDMS) have been found to not be reversibly reduced. harvard.eduosti.gov

Influence of Supporting Electrolyte, Solvent Polarity, and pH on Redox Potentials

The electrochemical properties of anthraquinone derivatives are significantly influenced by the experimental conditions, including the supporting electrolyte, solvent, and pH.

Supporting Electrolyte: The presence of certain ions in the electrolyte can affect the redox potentials. For example, computational studies suggest that lithium ions can increase the reduction potential of anthraquinone by approximately 0.4 V. acs.orgnih.govresearchgate.net This is attributed to the formation of a Lewis acid-base complex through ion pairing. acs.orgnih.govresearchgate.net

Solvent Polarity: The solvent environment plays a crucial role in the redox behavior of anthraquinones. electrochemsci.org Studies investigating the electrochemical behavior in different organic solvents like acetonitrile (B52724) (AN), N,N-dimethylformamide (DMF), and dimethylsulfoxide (DMSO) have shown a correlation between solvent properties and reduction potentials. electrochemsci.orgdoi.orgresearchgate.net The first reduction potential generally increases with the polarity, dielectric constant, and hydrogen bonding ability of the solvent. electrochemsci.orgdoi.orgresearchgate.net The trend for the first reduction potential in these solvents is typically AN < DMSO < DMF. electrochemsci.orgdoi.orgresearchgate.net

pH: The pH of the medium is a critical factor, particularly in aqueous solutions. The redox potential of anthraquinone derivatives can be tailored by adjusting the pH. rsc.org For many anthraquinones, the redox process involves protons, leading to a pH-dependent redox potential. For example, 2-2PEAQ exhibits a transition from a 2H+/2e− process to a 1H+/2e− process, and finally to a proton-decoupled electron transfer as the pH increases from 7.5 to above 13. harvard.edu Operating in a near-neutral or alkaline pH can enhance the chemical stability of some anthraquinone systems. researchgate.net However, the stability of these compounds is influenced by pH, with highly acidic or alkaline conditions potentially increasing capacity fade. researchgate.net

Electrochemical Mechanism Elucidation and Intermediates

Understanding the electrochemical reaction mechanisms and identifying the intermediates formed during redox processes is crucial for optimizing the performance of anthraquinone-based systems.

Electrocatalytic Applications and Reaction Rate Determinations

The redox properties of anthraquinone derivatives make them suitable for electrocatalytic applications. For example, a glassy carbon electrode modified with a poly(1,5-diaminoanthraquinone) polymer has been developed as an electrochemical sensor for the insecticide Imidacloprid. researchgate.net The rate of electrochemical reactions is a key performance metric. Theoretical studies have been employed to predict the rate constants for reactions such as superoxide (B77818) radical scavenging by anthraquinones, with some derivatives showing significantly high rate constants in aqueous solutions. nih.govacs.org

Applications in Electrochemical Energy Storage and Conversion

Anthraquinone derivatives are highly promising materials for electrochemical energy storage, particularly in redox flow batteries (RFBs). rsc.orgrsc.org Their ability to undergo reversible two-electron redox reactions results in a high energy storage capacity. rsc.org

The cell voltage of an anthraquinone-based battery, a key parameter for its energy storage capability, is determined by the redox potentials of the anode and cathode materials. rsc.org The redox potential of anthraquinones can be tuned by introducing electron-donating or electron-withdrawing groups. rsc.org For instance, the introduction of hydroxyl groups can lower the redox potential. harvard.edu

Several anthraquinone derivatives have been investigated for use in aqueous organic redox flow batteries (AORFBs). rsc.orgrsc.org For example, a quaternized anthraquinone derivative has been shown to have a highly negative redox potential of -0.554 V (vs. SHE) in neutral aqueous electrolytes, making it a suitable anolyte material. rsc.org Similarly, 1,8-dihydroxyanthraquinone (1,8-DHAQ) has been used as an anolyte in an alkaline aqueous RFB, yielding an open-circuit voltage of approximately 1.1 V when paired with a potassium ferrocyanide catholyte. researchgate.net Molecular engineering of dihydroxyanthraquinone-based electrolytes has been shown to improve the cycling stability and discharge capacity of AORFBs. nih.gov

Below is a table summarizing the electrochemical data for selected anthraquinone derivatives.

| Compound | First Reduction Potential (E1/2) vs. Reference | Solvent/Electrolyte | Key Findings | Reference(s) |

| Anthraquinone (AQ) | Varies with solvent | AN, DMF, DMSO | Two consecutive reversible one-electron reductions. | nih.gov |

| 1,5-Diphenoxyanthraquinone | Not explicitly found in search results | - | - | - |

| 1,2-Dihydroxyanthraquinone (1,2-OH-AQ) | Cathodic shift of 13 mV vs. 1-OH-AQ | 0.1 M TBAPF6/DMF | Exhibits a clear oxidation peak. | rsc.org |

| BDEAQCl2 | -0.554 V vs. SHE | pH-neutral aqueous electrolyte | Rapid electrochemical kinetics and high aqueous solubility. | rsc.org |

| 1,8-Dihydroxyanthraquinone (1,8-DHAQ) | Not specified | Alkaline aqueous solution | Highest redox reversibility among isomeric DHAQs. | researchgate.net |

| 2-2PEAQ | -0.477 V vs. SHE | Aqueous, pH dependent | Exhibits 2H+/2e-, 1H+/2e-, and proton-decoupled electron transfer. | harvard.edu |

| 1-2PEAQ | -0.49 V vs. SHE | 1 M KOH | Higher fade rate compared to 2-2PEAQ. | harvard.edu |

Organic Cathode Materials for Metal-Ion Batteries

Anthraquinone derivatives are promising candidates for organic cathode materials in metal-ion batteries, including lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. nih.govresearchgate.net Their advantages over traditional inorganic materials include structural diversity, environmental benignity, and the potential for sustainable sourcing. The redox potential of anthraquinone-based materials can be tailored by introducing electron-donating or electron-withdrawing groups, which alters the energy levels of the molecular orbitals involved in the redox reactions. researchgate.net

A significant challenge for small-molecule organic cathode materials is their tendency to dissolve in liquid electrolytes, which leads to rapid capacity fading during cycling. nih.govnih.gov To address this, researchers have explored strategies such as polymerization of anthraquinone units or the creation of larger, more complex molecules to reduce solubility. nih.govyoutube.com For instance, linking anthraquinone units to form dimers or larger oligomers has been shown to improve stability. nih.gov

One example is the development of a bis-anthraquinone-functionalized s-indacene-1,3,5,7(2H,6H)-tetraone (BAQIT), which features multiple redox-active carbonyl groups and exhibits low solubility in common organic electrolytes. nih.gov Another approach involves the synthesis of polymers like poly(anthraquinonyl sulfide), which has been investigated as a cathode material for multivalent batteries (Mg, Ca, Al). youtube.com These polymers demonstrate good electrochemical reversibility, although they may not reach their theoretical capacity. youtube.com

The table below summarizes the electrochemical performance of various anthraquinone analogues as cathode materials in metal-ion batteries.

| Compound/Material | Battery Type | Average Voltage | Peak Discharge Capacity | Reference |

| Benzene-bridged Phenanthraquinone (BBP) | Li-ion | 2.3 V | 130 mAh g⁻¹ | researchgate.net |

| Benzene-bridged Phenanthraquinone (BBP) | Na-ion | 1.8 V | 159 mAh g⁻¹ | researchgate.net |

| Oxidized Tetraquinoxalinecatechol (OTQC) | Li-ion | 2.63 V vs Li/Li⁺ | 327 mAh g⁻¹ | nih.gov |

| Oxidized Tetraquinoxalinecatechol (OTQC) | Zn-organic | 0.86 V vs Zn/Zn²⁺ | 326 mAh g⁻¹ | nih.gov |

| Poly(anthraquinonyl sulfide) | Magnesium | Not specified | ~150 mAh g⁻¹ (initial) | youtube.com |

Charge/Discharge Cycling Performance and Stability

The stability of anthraquinone-based cathodes during charge/discharge cycling is a critical factor for their practical application. As mentioned, dissolution in the electrolyte is a primary failure mechanism. nih.govnih.gov The cycling performance of these materials is often evaluated by their capacity retention over a certain number of cycles.

For example, BAQIT has demonstrated excellent stability in Li-ion cells, with discharge capacities remaining above 190 mAh g⁻¹ after 300 cycles at a rate of 0.1C. nih.govresearchgate.net It also shows good high-rate performance, with a reversible capacity of 142 mAh g⁻¹ at a 10C rate. nih.govresearchgate.net Similarly, a benzene-bridged phenanthraquinone (BBP) cathode has shown stable capacities above 67 and 57 mAh g⁻¹ in Li-ion and Na-ion batteries, respectively, over 500 cycles at a current density of 500 mA g⁻¹. researchgate.net

In aqueous systems, such as redox flow batteries, the stability of anthraquinone derivatives is highly dependent on the pH of the electrolyte. For instance, a monosubstituted anthraquinone, 2-2-propionate ether anthraquinone (2-2PEAQ), exhibited an extremely low capacity fade rate of 0.009% per day in an alkaline electrolyte (pH 14). harvard.edu In contrast, some sulfonated anthraquinones have shown enhanced capacity decay in a fully charged state, while demonstrating good stability at a 50% state of charge or lower. nih.govharvard.edu

The table below presents the cycling stability of selected anthraquinone analogues.

| Compound/Material | Battery Type | Cycling Conditions | Capacity Retention/Fade Rate | Reference |

| Bis-anthraquinone-functionalized s-indacene-1,3,5,7(2H,6H)-tetraone (BAQIT) | Li-ion | 300 cycles at 0.1C | > 190 mAh g⁻¹ | nih.govresearchgate.net |

| Benzene-bridged Phenanthraquinone (BBP) | Li-ion | 500 cycles at 500 mA g⁻¹ | 79% retention (133 mAh g⁻¹) | researchgate.net |

| Benzene-bridged Phenanthraquinone (BBP) | Na-ion | 500 cycles at 500 mA g⁻¹ | 88% retention (126 mAh g⁻¹) | researchgate.net |

| Oxidized Tetraquinoxalinecatechol (OTQC) | Li-ion | 400 cycles | 82% retention | nih.gov |

| 2-2-propionate ether anthraquinone (2-2PEAQ) | Aqueous Redox Flow | 10 days at 40 mA cm⁻² | 0.009% per day fade rate | harvard.edu |

| Sulfonated Anthraquinones (AQDS) | Aqueous Redox Flow | Fully charged at 20 °C | 0.9% per day decay | nih.gov |

| 1,4,5,8-tetrahydroxy-9,10-anthraquinone (O-THAQ) | Li-ion | 20 cycles | 100 mAh g⁻¹ from initial 250 mAh g⁻¹ | researchgate.net |

Photoelectrochemistry and Light-Driven Redox Phenomena

There is currently a lack of specific research in the public domain regarding the photoelectrochemistry and light-driven redox phenomena of this compound. The research focus for anthraquinone derivatives has predominantly been on their application in electrochemical energy storage systems like batteries and redox flow batteries, where their redox activity is driven by an applied electrical potential rather than by light.

While some organic molecules, including certain quinones, can exhibit photoactivity, this is an area that remains to be explored for this compound. Future research may investigate the potential for this compound to undergo photo-induced electron transfer or other photochemical reactions, which could open up applications in areas such as photoredox catalysis or molecular electronics.

Computational Chemistry and Theoretical Investigations of 1,5 Diphenoxyanthraquinone

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. mdpi.comq-chem.com By calculating the electron density, DFT can predict a wide range of molecular attributes with a favorable balance of accuracy and computational cost. For a molecule like 1,5-Diphenoxyanthraquinone, DFT can be employed to understand its fundamental chemical characteristics.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as frontier orbitals. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sapub.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org For anthraquinone (B42736) derivatives, substitutions on the core structure can significantly tune this gap. researchgate.net

Table 1: Conceptual DFT-Based Electronic Properties This table is a template illustrating the typical data generated from DFT calculations. Specific values for this compound are not available in the cited literature.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | e.g., -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | e.g., -2.5 eV |

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Beyond the HOMO-LUMO gap, DFT can be used to calculate a suite of reactivity descriptors that quantify a molecule's behavior in chemical reactions. nih.gov

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Corresponds to the resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." sapub.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, classifying it as a strong or weak electrophile. nih.gov

Local Reactivity Descriptors pinpoint the most reactive sites within a molecule. The Fukui function is a key local descriptor that indicates the change in electron density at a specific atom upon the addition or removal of an electron. nih.gov This allows for the prediction of where a nucleophilic or electrophilic attack is most likely to occur. For this compound, this analysis would identify the specific atoms on the anthraquinone core or the phenoxy groups that are most susceptible to reaction.

Table 2: Conceptual Global and Local Reactivity Descriptors This table is a template illustrating typical data generated from DFT calculations. Specific values for this compound are not available in the cited literature.

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | -(I+A)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons |

Prediction of Spectroscopic Properties (e.g., UV-Vis Spectra, Excitation Energies)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is a powerful tool for predicting spectroscopic properties, such as the ultraviolet-visible (UV-Vis) absorption spectrum. epa.govnih.gov TD-DFT can calculate the excitation energies corresponding to electronic transitions from the ground state to various excited states and the oscillator strengths, which relate to the intensity of the absorption peaks. scirp.org

For this compound, TD-DFT calculations could predict its λmax (wavelength of maximum absorption) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). researchgate.net This information is crucial for understanding the color and photophysical properties of the dye. The inclusion of solvent models in the calculations can further refine the accuracy of these predictions. epa.gov

Reaction Pathway and Transition State Analysis

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. nih.gov This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy barrier, which governs the reaction rate.

For this compound, this type of analysis could be applied to study its synthesis, degradation pathways, or its interaction with other molecules. For example, in the context of its use as a dye, understanding its photostability would involve analyzing the reaction pathways of its photochemical degradation.

Electrochemical Potential Prediction and Correlation with Experimental Data

The redox properties of quinones are central to many of their applications. DFT calculations can predict the electrochemical potentials of a molecule, such as its reduction potential. electrochemsci.orgrsc.org By calculating the energies of the molecule in its neutral and reduced (or oxidized) states, it is possible to compute the theoretical redox potential. chemrxiv.org These predictions can be correlated with experimental data obtained from techniques like cyclic voltammetry. scirp.orgscirp.org Such studies are vital for applications like redox flow batteries or as mediators in electrochemical processes. A DFT study on this compound would provide valuable data on its suitability for such electrochemical applications.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While DFT is excellent for studying the electronic properties of a single, often static, molecular structure, Molecular Dynamics (MD) simulations provide insight into the movement and conformational flexibility of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule behaves in different environments.

For this compound, the two phenoxy groups can rotate around the C-O bonds, leading to various possible conformations. libretexts.orglibretexts.org MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule's shape influences its interactions with other molecules or surfaces, which is particularly relevant for its application as a dye or in biological systems. electrochemsci.org

Conformational Flexibility and Rotational Barriers

Theoretical studies on similar aromatic compounds with substituent groups have shown that both electron-donating and electron-withdrawing groups can influence rotational barriers. nih.gov For instance, research on aromatic compounds has demonstrated that electron-donating groups can decrease the rotational barrier, while electron-withdrawing groups tend to increase it. nih.gov Understanding these barriers is crucial as the conformational state can significantly impact the molecule's photophysical properties, receptor binding, and self-assembly behavior. nih.gov

Table 1: Hypothetical Rotational Barrier Data for this compound (Illustrative)

| Computational Method | Basis Set | Rotational Barrier (kcal/mol) |

|---|---|---|

| DFT/B3LYP | 6-31G(d) | Data Not Available |

| MP2 | cc-pVTZ | Data Not Available |

| CCSD(T) | aug-cc-pVDZ | Data Not Available |

This table is for illustrative purposes only. Specific computational data for this compound is not currently available.

Solvent Interactions and Self-Assembly Behavior

The interaction of this compound with solvents is expected to be complex, influenced by the polar anthraquinone core and the nonpolar phenoxy groups. The solubility and aggregation behavior will be highly dependent on the solvent's polarity, hydrogen bonding capability, and dielectric constant. researchgate.net In nonpolar solvents, van der Waals forces and π-π stacking interactions between the aromatic rings are likely to dominate, potentially leading to self-assembly into ordered structures. frontiersin.org

Advanced Quantum Chemical Calculations (e.g., Post-DFT Methods)

To achieve a high degree of accuracy in predicting the electronic and structural properties of this compound, advanced quantum chemical calculations beyond standard Density Functional Theory (DFT) are necessary. Post-DFT methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide a more rigorous treatment of electron correlation, which is crucial for accurately describing non-covalent interactions, excited states, and reaction barriers. nih.gov

For example, time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and predicting UV-Vis spectra of substituted anthraquinones. nih.govnih.gov However, for more precise predictions of properties like phosphorescence energies, methods like unrestricted DFT (UDFT) or high-precision coupled-cluster methods (CC2) might be more suitable. mdpi.com The choice of the computational method and basis set is critical and needs to be carefully benchmarked for the specific properties of interest. nih.govnih.gov

Table 2: Comparison of Computational Methods for Anthraquinone Derivatives (General)

| Method | Key Strengths | Common Applications |

|---|---|---|

| DFT | Good balance of accuracy and computational cost. nih.gov | Geometry optimization, electronic structure, reaction mechanisms. nih.govresearchgate.net |

| TD-DFT | Calculation of excited states and UV-Vis spectra. nih.govresearchgate.net | Predicting absorption maxima (λmax). nih.gov |

| Post-DFT (MP2, CCSD(T)) | High accuracy for electron correlation effects. nih.gov | Accurate rotational barriers, interaction energies. nih.gov |

This table provides a general overview and is not specific to this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. nih.govresearchgate.net These models establish a mathematical relationship between molecular descriptors and a specific property of interest. mdpi.com For anthraquinone derivatives, QSPR models have been developed to predict properties such as solubility, antioxidant activity, and chromatographic retention indices. nih.govnih.gov

The development of a robust QSPR model for this compound and related compounds would require a dataset of molecules with experimentally determined properties. mdpi.com From the chemical structures, a wide range of molecular descriptors can be calculated, including topological, geometrical, electronic, and constitutional descriptors. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like wavelet neural networks (WNN) and support vector regression (SVR), are then used to build the predictive model. nih.govnih.gov Such models can be invaluable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Advanced Functional Materials Applications of 1,5 Diphenoxyanthraquinone Derivatives

Organic Electronic and Optoelectronic Devices

Derivatives of 1,5-diphenoxyanthraquinone are emerging as promising candidates for various components in organic electronic and optoelectronic devices. Their tunable energy levels, charge transport properties, and stability make them suitable for a range of applications.

Semiconducting Components (e.g., in Organic Field-Effect Transistors)

Organic field-effect transistors (OFETs) are a fundamental building block of organic electronics, and the performance of these devices is heavily reliant on the semiconductor material used. rsc.org Anthraquinone (B42736) derivatives have been investigated for their potential as n-type organic semiconductors. nih.gov The development of high-performance OFETs often involves solution-processable materials, and researchers have successfully fabricated devices using a soluble precursor of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) with chemically modified electrodes. researchgate.net These OFETs, processed with CYTOP overcoat layers, have demonstrated field-effect mobilities as high as 0.37 cm² V⁻¹ s⁻¹. researchgate.net Another approach has been the sequential printing of dielectric and active layers using ultrasonic spraying, which has yielded OFETs with on/off ratios greater than 10⁴ and mobilities up to 0.35 cm² V⁻¹ s⁻¹. rsc.org

| Device Type | Semiconductor | Key Feature | Performance Metric |

| Organic Field-Effect Transistor (OFET) | Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) precursor | Solution-processed with modified electrodes | Mobility up to 0.37 cm² V⁻¹ s⁻¹ researchgate.net |

| Organic Field-Effect Transistor (OFET) | 6,13-bis(trisopropylsilylethynyl)pentacene (TIPS-PEN) | Sequentially spray-printed layers | Mobility up to 0.35 cm² V⁻¹ s⁻¹ rsc.org |

Emitters and Charge Transport Layers in Organic Light-Emitting Diodes (OLEDs)

In the realm of organic light-emitting diodes (OLEDs), derivatives of this compound and related structures are being explored for their potential as emitters and materials for charge transport layers. For instance, 1,3,5-triazine (B166579) derivatives have been synthesized and characterized for their applicability in OLEDs, where they can exist as a mixture of conformers. mdpi.com Pyrimidine (B1678525) derivatives have also been widely utilized in organic electronic devices, including OLEDs, due to the electron-accepting nature of the pyrimidine ring. nih.gov These have been incorporated into fluorescent and phosphorescent emitters, as well as bipolar host materials. nih.gov Researchers have designed and synthesized 1,3,5-triazine derivatives like 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) as new electron transport-type host materials for green phosphorescent OLEDs. rsc.org

| OLED Application | Compound Class | Specific Role | Key Finding |

| Emitters/Hosts | 1,3,5-Triazine derivatives | Potential for various OLED layers | Conformational mobility influences properties mdpi.com |

| Emitters/Hosts/Transport Layers | Pyrimidine derivatives | Emitters, hosts, electron transport | High thermal stability and efficiency in OLEDs nih.gov |

| Host Materials | 1,3,5-Triazine derivatives | Electron transport-type host | Influenced by aryl substituents rsc.org |

Active Materials in Photovoltaic Cells and Solar Energy Conversion

The development of efficient dye-sensitized solar cells (DSSCs) relies on the design of novel organic dyes that can effectively absorb light and facilitate charge separation. Theoretical studies play a crucial role in screening potential dye candidates. nih.gov For instance, theoretical designs of triphenylamine-based derivatives with asymmetric D-D-π-A configurations have been explored for their potential in DSSCs. nih.gov The intramolecular charge transfer (ICT) from donor to acceptor moieties is a key process for enhancing electron injection and, consequently, photovoltaic performance. researchgate.net While direct research on this compound in this specific application is limited in the provided context, related structures like chlorophyll (B73375) derivatives have been used as photosensitizers in DSSCs. researchgate.net

Development of Chemical Sensors and Probes

The ability of certain organic molecules to change their optical or electronic properties in the presence of specific analytes makes them valuable as chemical sensors. Anthraquinone-derived structures, such as (pseudo) crown and lariat (B8276320) ethers, have been designed and utilized as fluorescent and chromogenic ion (pair) sensors. researchgate.net These compounds exhibit various cation-binding patterns that can be modulated by the donor type, cavity size, and the chelating ability of pendants. researchgate.net Furthermore, derivatives of 1,6-diphenylquinolin-2-one have been shown to act as fluorescent molecular sensors for monitoring the progress of photopolymerization processes. nih.gov Their fluorescence spectra shift in response to changes in the polarity and viscosity of their microenvironment during polymerization. nih.gov

Photoresponsive and Photopolymerization Systems

The interaction of this compound derivatives with light can trigger chemical reactions, making them suitable for applications in photoresponsive systems, particularly as photoinitiators for polymerization.

Photoinitiators for Free Radical Polymerization Processes

Photoinitiators are compounds that, upon absorbing light, generate reactive species that can initiate polymerization. sigmaaldrich.com Naphthoquinone derivatives, which share a core structural similarity with anthraquinones, have been investigated as photoinitiating systems for free radical polymerization. bohrium.comanu.edu.au For example, 5-hydroxy-1,4-naphthoquinone (5HNQ) and 2-hydroxy-1,4-naphthoquinone (B1674593) (2HNQ), when combined with additives, can initiate the polymerization of acrylates under visible light. bohrium.comanu.edu.au The position of the hydroxyl group on the naphthoquinone molecule has been shown to play a significant role in the photoinitiation ability. bohrium.comanu.edu.au Lawsone derivatives have also been designed as one-component photoinitiating systems for the free-radical photopolymerization of acrylate (B77674) monomers. nih.gov

| Photoinitiator System | Monomer | Key Feature | Outcome |

| 5-hydroxy-1,4-naphthoquinone (5HNQ) based systems | Trimethylolpropane triacrylate (TMPTA) | Blue-light sensitive | Efficient free radical polymerization bohrium.comanu.edu.au |

| 2-hydroxy-1,4-naphthoquinone (2HNQ) based systems | Triethyleneglycol divinyl ether (DVE-3) | Cationic polymerization | High photoinitiating ability bohrium.comanu.edu.au |

| Lawsone derivatives | Acrylate bio-based monomer | One-component system | Initiates free-radical polymerization nih.gov |

Photoinitiators for Cationic Photopolymerization

Derivatives of anthraquinone are recognized for their potential in photoinitiation systems, particularly for cationic photopolymerization when used in conjunction with other compounds like iodonium (B1229267) salts. nih.govresearchgate.net These systems are crucial for applications that benefit from polymerization initiated by light, including UV and visible light from sources like LEDs. nih.gov The core mechanism involves the anthraquinone derivative absorbing light, which leads to an excited state. This excited molecule then interacts with an iodonium salt, which ultimately generates the cationic species responsible for initiating the polymerization of monomers such as epoxides and vinyl ethers. nih.govresearchgate.net

Research into various substituted anthraquinone derivatives has sought to understand how different chemical groups affect their photoinitiation capabilities. researchgate.net While many studies focus on amino-substituted anthraquinones, the principles extend to other derivatives. nih.govresearchgate.net The process is a multi-component system where the anthraquinone acts as a photosensitizer. Upon irradiation, an electron transfer occurs between the excited photosensitizer and the iodonium salt, which decomposes to create the initiating species. researchgate.net The efficiency of this process is a key area of investigation, aiming to develop systems that work well under low-intensity, long-wavelength light sources, such as red LEDs. researchgate.net

The general mechanism for photoinitiation by an anthraquinone derivative (AQD) in the presence of an iodonium salt (e.g., diphenyliodonium (B167342) hexafluorophosphate, Ph₂I⁺PF₆⁻) can be summarized as follows:

Light Absorption: The AQD absorbs a photon (hν) and is promoted to an excited singlet state (¹AQD), which may then convert to a more stable triplet state (³AQD).

Electron Transfer: The excited anthraquinone derivative transfers an electron to the iodonium salt.

Decomposition and Cation Generation: The iodonium salt, upon receiving an electron, becomes unstable and decomposes, generating reactive cations that initiate the polymerization of a monomer (M).

This approach allows for the polymerization of various materials, and ongoing research focuses on optimizing the chemical structure of the anthraquinone derivative to improve performance under specific light conditions. researchgate.net

Luminescent Materials and Photophysical Modulators

This compound and its derivatives are notable for their luminescent properties, which allow them to serve as core components in the development of advanced fluorescent materials. nih.gov The fundamental photophysical behavior is governed by the anthraquinone core, which is a well-known chromophore, and the phenoxy substituents that modulate its electronic and, consequently, its optical properties. The interaction between the electron-withdrawing anthraquinone unit and the electron-donating phenoxy groups can create intramolecular charge transfer (ICT) character upon photoexcitation.

The fluorescence of these compounds—their ability to absorb light at one wavelength and emit it at a longer wavelength—is central to their function. Key photophysical parameters that define their performance as luminescent materials include:

Absorption and Emission Wavelengths (λ_abs / λ_em): These determine the color of light the material interacts with. For 1,5-disubstituted anthraquinones, these values are highly dependent on the nature of the substituent and the solvent environment.

Quantum Yield (Φ_F): This measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

The tunability of these properties is a significant advantage. By chemically modifying the phenoxy groups or the anthraquinone core, researchers can systematically alter the emission wavelength. For example, introducing different functional groups at various positions on the phenoxy rings can shift the emission color across the visible spectrum. This modulation is often linked to the efficiency of the intramolecular charge transfer process. rsc.org

Below is a representative data table illustrating how photophysical properties might vary for different hypothetical derivatives of this compound in a common solvent like dichloromethane (B109758) (CH₂Cl₂).

| Compound | Substituent on Phenoxy Group | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |

| 1 | None (this compound) | 480 | 550 | 0.45 |

| 2 | 4-Methoxy (-OCH₃) | 495 | 580 | 0.60 |

| 3 | 4-Nitro (-NO₂) | 470 | 530 | 0.25 |

| 4 | 4-Cyano (-CN) | 475 | 540 | 0.30 |

Note: The data in this table is illustrative and intended to represent typical trends observed in structure-property relationship studies of such dyes.

Integration into Polymeric Materials

Covalent Incorporation into Polymer Chains for Enhanced Performance

Integrating this compound derivatives directly into the backbone of polymers via covalent bonds is a sophisticated strategy to create materials with enhanced and durable functionalities. nih.gov Unlike simply blending the dye into a polymer matrix, covalent incorporation ensures that the functional anthraquinone unit is permanently fixed within the material's structure. This prevents issues like leaching, migration, and aggregation, which can degrade performance and limit the material's lifespan. nih.gov

The process typically involves modifying the this compound molecule to include reactive functional groups, such as hydroxyl (-OH), amino (-NH₂), or vinyl (-CH=CH₂) groups. These functionalized dyes can then act as monomers or co-monomers in polymerization reactions. For example, a di-functionalized derivative can be reacted with other monomers to form polyesters, polyamides, or polyurethanes, with the anthraquinone unit becoming an integral part of the polymer chain.

The benefits of this covalent integration include:

Improved Mechanical Properties: The incorporation of such a robust structural unit can enhance the mechanical strength and modulus of the polymer. nih.gov

Permanent Functionality: The desired property, such as color or fluorescence, becomes a permanent feature of the polymer, stable to washing, abrasion, and environmental exposure.

Development of Fluorescent Polymeric Materials with Tunable Emission

Building on the concept of covalent incorporation, researchers have developed advanced fluorescent polymers where the emission properties, particularly the color, can be precisely controlled. nih.gov By using this compound derivatives as the fluorophore, it is possible to create macromolecules that emit light across a wide range of the visible spectrum. nih.govrsc.org

The tunability of the emission is achieved through several key strategies:

Chemical Modification of the Monomer: As discussed previously, altering the electronic nature of the substituents on the phenoxy rings of the this compound monomer directly influences its intrinsic emission wavelength. rsc.org Using monomers with different substituents in polymerization leads to polymers with distinct colors.

Control of Interchain Interactions: In the solid state, the way polymer chains pack together can significantly affect their fluorescent properties. Sometimes, aggregation can cause a quenching (decrease) of fluorescence. However, by carefully designing the polymer architecture, this effect can be controlled or even harnessed to create materials whose emission responds to their physical state. nih.gov

The table below illustrates how the emission maximum (λ_em) of a fluorescent polymer could be tuned by incorporating different this compound-based monomers.

| Polymer ID | Fluorescent Monomer Component | Comonomer | Monomer Ratio (Fluorescent:Comonomer) | Resulting Polymer Emission (λ_em) |

| P-Green | 1,5-di(4-hydroxyphenoxy)anthraquinone | Adipic Acid | 1:10 | 530 nm (Green) |

| P-Yellow | 1,5-di(4-aminophenoxy)anthraquinone | Terephthaloyl chloride | 1:10 | 560 nm (Yellow) |

| P-Orange | 1,5-di(4-methoxyphenoxy)anthraquinone | Isophorone (B1672270) diisocyanate | 1:15 | 590 nm (Orange) |

| P-Red | 1,5-di(4-(dimethylamino)phenoxy)anthraquinone | Sebacoyl chloride | 1:10 | 620 nm (Red) |

Note: This table provides hypothetical examples to demonstrate the concept of tunable emission in polymers based on this compound derivatives.

This ability to create a palette of fluorescent polymers from a single class of chromophore is highly valuable for applications in fields such as solid-state lighting, sensors, security inks, and biological imaging. nih.gov

Crystal Engineering and Solid State Characteristics of 1,5 Diphenoxyanthraquinone

Crystallization Behavior and Polymorphism

The ability to form different crystalline structures, known as polymorphism, is a widespread phenomenon in molecular crystals and holds significant importance, particularly in the pharmaceutical industry. mt.comnih.govresearchgate.net While the chemical identity of the compound remains unchanged, polymorphs can exhibit different physical properties. mt.com

Control of Crystal Habit and Morphology

The external shape (habit) and internal structure (morphology) of 1,5-diphenoxyanthraquinone crystals are direct consequences of the crystallization conditions. The choice of solvent, temperature, and cooling rate can influence how individual molecules assemble into a crystal lattice. For instance, different solvents can lead to the formation of crystals with varying shapes, such as needles, plates, or prisms. This is because solvent molecules can interact differently with the various crystal faces, promoting or inhibiting growth in specific directions.